molecular formula C18H22N6O3 B2424760 3-(3,7-dimethyl-2,6-dioxo-8-(phenethylamino)-2,3,6,7-tetrahydro-1H-purin-1-yl)propanamide CAS No. 1421498-38-5

3-(3,7-dimethyl-2,6-dioxo-8-(phenethylamino)-2,3,6,7-tetrahydro-1H-purin-1-yl)propanamide

Cat. No.: B2424760
CAS No.: 1421498-38-5
M. Wt: 370.413
InChI Key: AUJKUABKEVGBHU-UHFFFAOYSA-N
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Description

3-(3,7-dimethyl-2,6-dioxo-8-(phenethylamino)-2,3,6,7-tetrahydro-1H-purin-1-yl)propanamide is a useful research compound. Its molecular formula is C18H22N6O3 and its molecular weight is 370.413. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • 3-(3,7-Dimethyl-2,6-Dioxo-8-(Phenethylamino)-2,3,6,7-Tetrahydro-1H-Purin-1-Yl)Propanamide and its derivatives have been a subject of synthesis studies, contributing to the development of various purine ring systems, as seen in the synthesis of new thiadiazepino-purine derivatives from related compounds (Hesek & Rybár, 1994).

Pharmacological Research

  • Antitumor Activity : Studies have shown that derivatives of this compound have potential antitumor activities. For instance, certain methylxanthine derivatives exhibited inhibitory effects on breast and leukemic cancer cell lines (Sultani et al., 2017).

  • Antiasthmatic Agents : Some derivatives have been studied for their potential use as antiasthmatic agents due to their vasodilatory activities (Bhatia et al., 2016).

  • Neuroprotective and MAO-B Inhibitory Activities : Recent studies have focused on the neuroprotective and monoamine oxidase B (MAO-B) inhibitory activities of certain derivatives. These studies are crucial in understanding the potential therapeutic applications of these compounds in neurodegenerative diseases (Mitkov et al., 2022).

  • Cytotoxic Evaluation : Research involving the design and synthesis of acyl derivatives has demonstrated significant cytotoxic effects on various cell lines, suggesting potential use in cancer therapy (Gomez-Monterrey et al., 2011).

  • Herbicidal Activity : Certain derivatives have shown effective herbicidal activity, indicating potential agricultural applications (Liu et al., 2008).

  • Analgesic Activity : Some derivatives exhibit significant analgesic and anti-inflammatory effects, surpassing standard drugs in efficacy in certain models, pointing towards potential use in pain management (Zygmunt et al., 2015).

  • Fluorescent Chemosensor for Zn2+ : Research into the use of these compounds as chemosensors for zinc ions in aqueous media has been conducted, showcasing their potential in environmental monitoring and analysis (Kim et al., 2016).

Properties

IUPAC Name

3-[3,7-dimethyl-2,6-dioxo-8-(2-phenylethylamino)purin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c1-22-14-15(21-17(22)20-10-8-12-6-4-3-5-7-12)23(2)18(27)24(16(14)26)11-9-13(19)25/h3-7H,8-11H2,1-2H3,(H2,19,25)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJKUABKEVGBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)N(C2=O)CCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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